Tert-butyl 4-(6-chloro-5-formylpyrimidin-4-yl)piperazine-1-carboxylate
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Overview
Description
“Tert-butyl 4-(6-chloro-5-formylpyrimidin-4-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1017782-55-6 . It has a molecular weight of 326.78 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of the compound is C14H19ClN4O3 . The InChI Code for the compound is 1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12-10(8-20)11(15)16-9-17-12/h8-9H,4-7H2,1-3H3 .Physical and Chemical Properties Analysis
The compound has a melting point range of 120 - 122 .Scientific Research Applications
Synthesis and Characterization
Synthesis and Biological Evaluation : A compound structurally similar to the requested chemical, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized and evaluated for antibacterial and anthelmintic activity, demonstrating moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Crystal Structure Analysis : The crystal structure of a similar compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, was reported, emphasizing its novel chemistry and pharmacologically useful core (Gumireddy et al., 2021).
Biological and Pharmaceutical Applications
Anticancer Drug Intermediate : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, was synthesized and its structure confirmed (Zhang et al., 2018).
Antibacterial and Antifungal Activities : Two derivatives of N-Boc piperazine were synthesized and evaluated for antibacterial and antifungal activities, showing moderate activity against several microorganisms (Kulkarni et al., 2016).
Anti-Obesity Agents : Tert-butyl-5-methylpyrimidin-piperazine derivatives were synthesized and evaluated as anti-obesity agents, with some compounds showing significant effects in down-regulating the triglyceride level of adipocytes (Chen et al., 2014).
Chemical Properties and Applications
Chemical Modification and Analgesic Activity : N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a potent TRPV1 antagonist, was studied for its chemical modification and analgesic activity, leading to the discovery of compounds with improved pharmacological profiles (Nie et al., 2020).
Dopamine Receptor Antagonist Determination : A novel dopamine D4 receptor antagonist was quantitatively determined in human plasma and urine using liquid chromatography with mass spectrometry, demonstrating the compound's potential as an antipsychotic agent (Chavez-Eng et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(6-chloro-5-formylpyrimidin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O3/c1-14(2,3)22-13(21)19-6-4-18(5-7-19)12-10(8-20)11(15)16-9-17-12/h8-9H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMJRORUNMFDSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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